molecular formula C8H9NO3 B1347119 5-Methyl-2-nitroanisole CAS No. 38512-82-2

5-Methyl-2-nitroanisole

Cat. No.: B1347119
CAS No.: 38512-82-2
M. Wt: 167.16 g/mol
InChI Key: XCOUVPWGTSKINY-UHFFFAOYSA-N
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Description

5-Methyl-2-nitroanisole is a chemical compound with the molecular formula CH3C6H3(NO2)OCH3 . It has a molecular weight of 167.16 . This compound is used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula CH3C6H3(NO2)OCH3 . The compound has a molecular weight of 167.16 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 58-60°C . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 281.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Spectral Investigations and Materials Science

Research on similar compounds like 5-chloro-2-nitroanisole highlights the importance of nitroanisoles in understanding structural, spectroscopic, and electronic properties. Spectral studies, including FTIR, FT-Raman, UV, and NMR, alongside quantum chemical calculations, provide insights into their structural and electronic characteristics. Such studies are crucial for developing applications in dye-sensitized solar cells (DSSCs) and nonlinear optical materials, suggesting potential areas where 5-Methyl-2-nitroanisole could be relevant (Meenakshi, 2017).

Environmental Science and Occupational Safety

2-Nitroanisole and its derivatives are used in the production of azo dyes and other chemicals, making the monitoring of their concentrations in workplace air crucial for occupational safety. Developed methods for determining concentrations of nitroanisole compounds in the air highlight the importance of such research in ensuring a safe working environment and mitigating potential carcinogenic risks (Jeżewska & Woźnica, 2020). This underscores the environmental and health-related implications of nitroanisole compounds, suggesting areas where this compound may also be relevant.

Chemical Synthesis and Catalysis

Research into the synthesis of nitroanisole derivatives and their catalytic properties indicates the role these compounds can play in chemical manufacturing processes. For example, the hydrogenation of o-nitroanisole to o-anisidine, a reaction significant to the pharmaceutical and fine chemicals industries, involves studying reactor performance and kinetics, demonstrating the utility of nitroanisole compounds in catalytic processes (Tadepalli, Halder, & Lawal, 2007). Such studies could provide a framework for exploring applications of this compound in similar contexts.

Safety and Hazards

5-Methyl-2-nitroanisole is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed and causes serious eye irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-nitroanisole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses. Additionally, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic effects, such as liver damage and oxidative stress, have been observed at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound can accumulate in specific tissues, depending on its affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

2-methoxy-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOUVPWGTSKINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191844
Record name 5-Methyl-2-nitroanisole
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38512-82-2
Record name 2-Methoxy-4-methyl-1-nitrobenzene
Source CAS Common Chemistry
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Record name 5-Methyl-2-nitroanisole
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Record name 38512-82-2
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Record name 5-Methyl-2-nitroanisole
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Record name 5-methyl-2-nitroanisole
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Record name 5-METHYL-2-NITROANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and formula of 5-methyl-2-nitroanisole? What is interesting about its crystal structure?

A1: this compound has the molecular formula C8H9NO3. The research paper focuses on understanding the reactions of similar compounds with tetranitromethane and provides the X-ray crystal structure of this compound []. This structural information is valuable for understanding its physical and chemical properties, which can be useful in various applications.

Q2: How is this compound formed in the context of this research?

A2: The study focuses on the photochemical reactions of specific anisole derivatives with tetranitromethane. this compound is a product formed during the photolysis of 4-fluoro-3-methylanisole with tetranitromethane under specific conditions []. Understanding the formation of this compound in this context contributes to a deeper understanding of photochemical reactions and potential synthetic pathways.

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